Pomalidomide-PEG2-azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

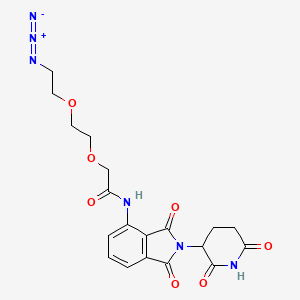

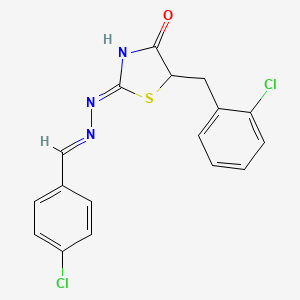

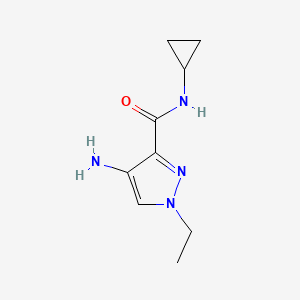

Pomalidomide-PEG2-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 2-unit PEG linker used in PROTAC technology .

Synthesis Analysis

Pomalidomide-PEG2-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The empirical formula of Pomalidomide-PEG2-azide is C19H20N6O7. It has a molecular weight of 444.40 . This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .Chemical Reactions Analysis

Pomalidomide-PEG2-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Pomalidomide-PEG2-azide is a powder form substance. It has a melting point of 188 °C. It is recommended to be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Use in Treating Multiple Myeloma : Pomalidomide has shown significant efficacy in treating heavily pretreated patients with relapsed and refractory multiple myeloma (rrMM), especially when combined with dexamethasone. It is well-tolerated and offers a viable treatment option for patients with limited therapeutic resources (Cerchione et al., 2022).

Impact on Tumor Microenvironment : Research indicates that Pomalidomide can significantly affect the tumor microenvironment in CNS lymphoma models. It increases macrophages and natural killer cells, and decreases M2-polarized tumor-associated macrophages. These changes are thought to play a crucial role in its therapeutic activity against CNS lymphoma (Li et al., 2013).

Application in Hematological Malignancies : Pomalidomide is effective in various hematological malignancies due to its immunomodulatory properties. It exhibits anti-angiogenic, anti-proliferative, and pro-erythropoietic activities, impacting both the cellular and humoral aspects of the immune system (Galustian et al., 2009).

Preclinical and Clinical Investigations : Pomalidomide has undergone extensive preclinical and clinical investigations, demonstrating improved efficacy and toxicity profile compared to other compounds in its class. It shows promise for treating relapsed or refractory myeloma, particularly in patients who are refractory to lenalidomide and bortezomib (Chanan-Khan et al., 2013).

Effect on Fetal Hemoglobin Production : Pomalidomide has been proposed to induce fetal hemoglobin production in sickle cell anemia. It appears to act by reprogramming adult human erythroblasts, leading to the reversion of γ-globin silencing in these cells (Dulmovits et al., 2016).

Combination Therapies : Pomalidomide has been studied in combination with other agents, such as low-dose dexamethasone and pegylated liposomal doxorubicin, for treating relapsed/refractory multiple myeloma. These combinations have been found to be effective and generally well-tolerated (Berenson et al., 2012).

Wirkmechanismus

Target of Action

Pomalidomide-PEG2-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of Pomalidomide-PEG2-azide is Cereblon (CRBN) , a protein that plays a crucial role in the ubiquitin-proteasome system .

Mode of Action

Pomalidomide-PEG2-azide interacts with its target, Cereblon, through a process known as PROTAC (proteolysis-targeting chimeras) technology . This technology exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant azide for click chemistry with a target ligand .

Biochemical Pathways

The biochemical pathways affected by Pomalidomide-PEG2-azide are primarily related to the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, a critical process for maintaining cellular homeostasis . By targeting Cereblon, Pomalidomide-PEG2-azide can influence the degradation of specific proteins, thereby affecting the associated biochemical pathways .

Result of Action

The result of Pomalidomide-PEG2-azide’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted. For instance, if the target protein is involved in cell proliferation, its degradation could potentially inhibit the growth of cancer cells .

Safety and Hazards

Zukünftige Richtungen

Pomalidomide-PEG2-azide is a promising compound in the field of targeted protein degradation and PROTAC technology. It enables the synthesis of molecules for targeted protein degradation. This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .

Eigenschaften

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQAWNMGKYQDLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-PEG2-azide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2379943.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379947.png)

![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)

![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)